molecular formula C9H10N2O B1613606 (3-Methylbenzo[d]isoxazol-5-yl)methanamine CAS No. 267875-58-1

(3-Methylbenzo[d]isoxazol-5-yl)methanamine

Cat. No. B1613606
CAS RN: 267875-58-1
M. Wt: 162.19 g/mol
InChI Key: ZYBXLTNXRLADGH-UHFFFAOYSA-N
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Description

(3-Methylbenzo[d]isoxazol-5-yl)methanamine, also known as MBI, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of neuroscience. It is a derivative of isoxazole, a heterocyclic compound that is commonly found in many natural products and pharmaceuticals. MBI has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Mechanism of Action

The exact mechanism of action of (3-Methylbenzo[d]isoxazol-5-yl)methanamine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is primarily located in the endoplasmic reticulum of cells. It has been shown to interact with a wide range of ligands, including neurotransmitters, hormones, and drugs. (3-Methylbenzo[d]isoxazol-5-yl)methanamine has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of its activity.
Biochemical and Physiological Effects:
(3-Methylbenzo[d]isoxazol-5-yl)methanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, leading to changes in calcium signaling and neurotransmitter release. It has also been shown to modulate the activity of enzymes involved in lipid metabolism, leading to changes in membrane composition and fluidity. (3-Methylbenzo[d]isoxazol-5-yl)methanamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(3-Methylbenzo[d]isoxazol-5-yl)methanamine has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on the sigma-1 receptor can be easily measured using a variety of biochemical assays. However, there are also some limitations to its use in lab experiments. (3-Methylbenzo[d]isoxazol-5-yl)methanamine has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, (3-Methylbenzo[d]isoxazol-5-yl)methanamine has a relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (3-Methylbenzo[d]isoxazol-5-yl)methanamine. One area of interest is the development of new analogs of (3-Methylbenzo[d]isoxazol-5-yl)methanamine with improved pharmacological properties. Another area of interest is the study of the long-term effects of (3-Methylbenzo[d]isoxazol-5-yl)methanamine on the sigma-1 receptor and its downstream signaling pathways. Additionally, there is interest in the use of (3-Methylbenzo[d]isoxazol-5-yl)methanamine as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

(3-Methylbenzo[d]isoxazol-5-yl)methanamine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in many cellular functions, including calcium signaling, protein folding, and membrane lipid metabolism. (3-Methylbenzo[d]isoxazol-5-yl)methanamine has been shown to modulate the activity of the sigma-1 receptor, leading to a wide range of biochemical and physiological effects.

properties

IUPAC Name

(3-methyl-1,2-benzoxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBXLTNXRLADGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629487
Record name 1-(3-Methyl-1,2-benzoxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

267875-58-1
Record name 1-(3-Methyl-1,2-benzoxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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